Netarsudil

Catalog No.
S537027
CAS No.
1254032-66-0
M.F
C28H27N3O3
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netarsudil

CAS Number

1254032-66-0

Product Name

Netarsudil

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AR-13324; AR13324; AR 13324; Netarsudil free base

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

The exact mass of the compound Netarsudil is 453.2052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Netarsudil (CAS 1254032-66-0) is a highly potent, dual-acting inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). Primarily utilized in ophthalmic research and glaucoma modeling, it fundamentally differs from first-generation ROCK inhibitors by simultaneously targeting trabecular outflow and aqueous humor production. For procurement and formulation, the compound is typically sourced as a dimesylate salt (CAS 1422144-42-0) to ensure high aqueous solubility, which is critical for topical ophthalmic drop preparation and in vitro bioassays. Its nanomolar affinity and dual-target profile make it a critical precursor for advanced intraocular pressure (IOP) reduction models and trabecular meshwork contractility assays [1].

Substituting Netarsudil with common benchmark ROCK inhibitors like Y-27632, Fasudil, or Ripasudil severely compromises experimental validity in complex ocular models. While Y-27632 and Fasudil are standard for generic ROCK inhibition, they lack the secondary NET inhibitory activity that is essential for modulating episcleral venous pressure and aqueous humor production. Furthermore, Netarsudil exhibits a >20-fold higher biochemical potency against ROCK1 and ROCK2 compared to Y-27632, meaning that using legacy inhibitors requires significantly higher dosing concentrations, which increases the risk of off-target kinase inhibition and cellular toxicity. Additionally, the specific pH-dependent solubility profile of Netarsudil dimesylate requires precise formulation protocols that cannot be generalized from other isoquinoline-based inhibitors[1].

Superior ROCK1/2 Affinity vs. Legacy Inhibitors

In comparative kinase assays, Netarsudil demonstrates exceptional potency against both ROCK isoforms, achieving a Ki of 1 nM for both ROCK1 and ROCK2. In direct contrast, the widely used research standard Y-27632 yields Ki values of 22 nM and 41 nM, respectively, while Fasudil shows Ki values of 76 nM and 47 nM. This >20-fold increase in potency allows researchers to achieve target saturation at drastically lower concentrations [1].

Evidence DimensionROCK1 / ROCK2 Inhibition (Ki)
Target Compound DataNetarsudil (Ki = 1 nM / 1 nM)
Comparator Or BaselineY-27632 (Ki = 22 nM / 41 nM) and Fasudil (Ki = 76 nM / 47 nM)
Quantified Difference>20-fold higher potency for Netarsudil over Y-27632
ConditionsCommercially available biochemical kinase assay kits

Procuring Netarsudil enables the use of nanomolar dosing in in vitro assays, significantly reducing off-target effects associated with the micromolar concentrations required for Y-27632.

Enhanced Disruption of Focal Adhesions in Human TM Cells

The translation of biochemical potency to cellular efficacy is critical for in vitro modeling. In transformed human trabecular meshwork (HTM) cells, Netarsudil disrupts focal adhesions with an IC50 of 16 nM. When evaluated under identical conditions, Y-27632 requires an IC50 of 1738 nM, and Fasudil requires 3942 nM. This represents a >100-fold enhancement in cellular efficacy for Netarsudil, ensuring robust cytoskeletal remodeling at minimal dosing levels [1].

Evidence DimensionDisruption of focal adhesions (IC50)
Target Compound DataNetarsudil (IC50 = 16 nM)
Comparator Or BaselineY-27632 (IC50 = 1738 nM)
Quantified Difference~108-fold lower IC50 for Netarsudil
ConditionsTransformed human trabecular meshwork (HTM) cells

For cell-based screening and mechanotransduction studies, Netarsudil provides a highly efficient, low-toxicity tool compound compared to conventional ROCK inhibitors.

Dimesylate Salt Solubility and pH Formulation Constraints

For aqueous formulation and in vivo dosing, the selection of the salt form is critical. Netarsudil dimesylate is freely soluble in water, making it the required form for ophthalmic solutions, whereas the Netarsudil free base lacks sufficient aqueous solubility for direct biological application. However, formulation engineers must note that Netarsudil dimesylate is susceptible to precipitation at pH levels above 5.4. When compounding this API into aqueous drops or fixed-dose combinations, maintaining a strict formulation pH of 4.8–5.2 is mandatory to prevent precipitation, a specific handling constraint that dictates procurement and process design [1].

Evidence DimensionAqueous solubility and pH stability threshold
Target Compound DataNetarsudil dimesylate (Freely soluble; stable at pH 4.8–5.2)
Comparator Or BaselineNetarsudil free base (Insoluble) / Solutions at pH > 5.4 (Precipitates)
Quantified DifferenceStrict requirement for pH < 5.4 to maintain API in solution
ConditionsAqueous ophthalmic solution preparation

Buyers procuring Netarsudil for liquid formulation must specifically select the dimesylate salt and strictly control buffer pH to < 5.4 to ensure API stability and prevent costly precipitation.

Glaucoma and Ocular Hypertension Modeling

Due to its dual mechanism (ROCK and NET inhibition), Netarsudil is the optimal choice for in vivo models evaluating intraocular pressure (IOP) reduction. Its ability to simultaneously increase trabecular outflow and decrease aqueous humor production makes it superior to single-target agents like Ripasudil or Fasudil [1].

Trabecular Meshwork Cytoskeletal Assays

Netarsudil's nanomolar potency in disrupting actin stress fibers and focal adhesions (IC50 = 16 nM) makes it the preferred molecular probe for in vitro mechanobiology studies in human trabecular meshwork cells, replacing Y-27632 to minimize off-target kinase interference [1].

Advanced Ophthalmic Formulation Development

The dimesylate salt of Netarsudil is utilized as a primary active pharmaceutical ingredient (API) in the development of fixed-dose combination ophthalmic drops. Formulators leverage its specific pH stability profile (pH 4.8-5.2) to engineer stable, multi-agent solutions without precipitation, a critical factor in translational procurement [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

453.20524173 Da

Monoisotopic Mass

453.20524173 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6I5QDT7QI

Drug Indication

Netarsudil is indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.
FDA Label
Reduction of elevated intraocular pressure (IOP) in adult patients with primary open-angle glaucoma or ocular hypertension.
Treatment of glaucoma

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiglaucoma Agents; Rho Kinase Inhibitors

Mechanism of Action

The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well.

Absorption Distribution and Excretion

The systemic exposure of netarsudil and its active metabolite, AR-13503, after topical ocular administration of netarsudil opthalmic solution 0.02% once daily (one drop bilaterally in the morning) for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of netarsudil (lower limit of quantitation [LLOQ] 0.100 ng/mL) post dose on Day 1 and Day 8. Only one plasma concentration at 0.11 ng/mL for the active metabolite was observed for one subject on Day 8 at 8 hours post dose.
Clinical studies assessing the *in vitro* metabolism of netarsudil using corneal tissue from humans, human plasma, and human liver microsomes and microsomal S9 fractions demonstrated that netarsudil metabolism occurs through esterase activity. Subsequent metabolism of netarsudil's esterase metabolite, AR-13503, was not detectable. In fact, esterase metabolism in human plasma was not detected during a 3 hour incubation.
As netarsudil and its active metabolite demonstrate a high degree of protein binding, it is expected to exhibit a low volume of distribution.
The clearance of netarsudil is strongly influenced by its low plasma concetrations following topical administration and absorption and high protein binding in human plasma inn.

Metabolism Metabolites

After topical ocular dosing, netarsudil is metabolized by esterases in the eye to its active metabolite, netarsudil-M1 (or AR-13503).

Wikipedia

Netarsudil

Biological Half Life

The half-life of netarsudil incubated *in vitro
with human corneal tissue is 175 minutes.

Use Classification

Human drugs -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024
1: Ploysangam P, Patel SP. A Case Report Illustrating the Postoperative Course of Descemetorhexis without Endothelial Keratoplasty with Topical Netarsudil Therapy. Case Rep Ophthalmol Med. 2019 Oct 13;2019:6139026. doi: 10.1155/2019/6139026. eCollection 2019. PubMed PMID: 31737390; PubMed Central PMCID: PMC6815562.
2: Mehran NA, Sinha S, Razeghinejad R. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost. Eye (Lond). 2019 Nov 6. doi: 10.1038/s41433-019-0671-0. [Epub ahead of print] Review. PubMed PMID: 31695162.
3: Sinha S, Lee D, Kolomeyer NN, Myers JS, Razeghinejad R. Fixed combination netarsudil-latanoprost for the treatment of glaucoma and ocular hypertension. Expert Opin Pharmacother. 2019 Oct 30:1-7. doi: 10.1080/14656566.2019.1685499. [Epub ahead of print] PubMed PMID: 31663782.
4: Radell JE, Serle JB. Netarsudil/latanoprost fixed-dose combination for the treatment of open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2019 Sep;55(9):563-574. doi: 10.1358/dot.2019.55.9.3039670. PubMed PMID: 31584573.
5: Asrani S, Robin AL, Serle JB, Lewis RA, Usner DW, Kopczynski CC, Heah T; MERCURY-1 Study Group. Netarsudil/Latanoprost Fixed-Dose Combination for Elevated Intraocular Pressure: Three-Month Data from a Randomized Phase 3 Trial. Am J Ophthalmol. 2019 Nov;207:248-257. doi: 10.1016/j.ajo.2019.06.016. Epub 2019 Jun 21. PubMed PMID: 31229466.
6: Khouri AS, Serle JB, Bacharach J, Usner DW, Lewis RA, Braswell P, Kopczynski CC, Heah T; Rocket-4 Study Group. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study. Am J Ophthalmol. 2019 Aug;204:97-104. doi: 10.1016/j.ajo.2019.03.002. Epub 2019 Mar 9. PubMed PMID: 30862500.
7: Kahook MY, Serle JB, Mah FS, Kim T, Raizman MB, Heah T, Ramirez-Davis N, Kopczynski CC, Usner DW, Novack GD; ROCKET-2 Study Group. Long-term Safety and Ocular Hypotensive Efficacy Evaluation of Netarsudil Ophthalmic Solution: Rho Kinase Elevated IOP Treatment Trial (ROCKET-2). Am J Ophthalmol. 2019 Apr;200:130-137. doi: 10.1016/j.ajo.2019.01.003. Epub 2019 Jan 15. PubMed PMID: 30653957.
8: Dasso L, Al-Khaled T, Sonty S, Aref AA. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. Clin Ophthalmol. 2018 Oct 4;12:1939-1944. doi: 10.2147/OPTH.S154001. eCollection 2018. Review. PubMed PMID: 30323550; PubMed Central PMCID: PMC6177382.
9: Fernandez MM. Reticular Epithelial Edema in Edematous Corneas Treated with Netarsudil. Ophthalmology. 2018 Nov;125(11):1709. doi: 10.1016/j.ophtha.2018.08.004. PubMed PMID: 30318038.
10: Kopczynski CC, Heah T. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2018 Aug;54(8):467-478. doi: 10.1358/dot.2018.54.8.2849627. Review. PubMed PMID: 30209441.
11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513055/ PubMed PMID: 30000985.
12: Kazemi A, McLaren JW, Kopczynski CC, Heah TG, Novack GD, Sit AJ. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans. J Ocul Pharmacol Ther. 2018 Jun;34(5):380-386. doi: 10.1089/jop.2017.0138. Epub 2018 Feb 22. PubMed PMID: 29469601; PubMed Central PMCID: PMC5995263.
13: Hoy SM. Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs. 2018 Mar;78(3):389-396. doi: 10.1007/s40265-018-0877-7. Review. PubMed PMID: 29453668.
14: Serle JB, Katz LJ, McLaurin E, Heah T, Ramirez-Davis N, Usner DW, Novack GD, Kopczynski CC; ROCKET-1 and ROCKET-2 Study Groups. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). Am J Ophthalmol. 2018 Feb;186:116-127. doi: 10.1016/j.ajo.2017.11.019. Epub 2017 Dec 1. PubMed PMID: 29199013.
15: Lin CW, Sherman B, Moore LA, Laethem CL, Lu DW, Pattabiraman PP, Rao PV, deLong MA, Kopczynski CC. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):40-51. doi: 10.1089/jop.2017.0023. Epub 2017 Jun 13. PubMed PMID: 28609185; PubMed Central PMCID: PMC5963640.
16: Ren R, Li G, Le TD, Kopczynski C, Stamer WD, Gong H. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):6197-6209. doi: 10.1167/iovs.16-20189. PubMed PMID: 27842161; PubMed Central PMCID: PMC5114035.
17: Li G, Mukherjee D, Navarro I, Ashpole NE, Sherwood JM, Chang J, Overby DR, Yuan F, Gonzalez P, Kopczynski CC, Farsiu S, Stamer WD. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes. Eur J Pharmacol. 2016 Sep 15;787:20-31. doi: 10.1016/j.ejphar.2016.04.002. Epub 2016 Apr 13. PubMed PMID: 27085895; PubMed Central PMCID: PMC5014700.
18: Sturdivant JM, Royalty SM, Lin CW, Moore LA, Yingling JD, Laethem CL, Sherman B, Heintzelman GR, Kopczynski CC, deLong MA. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorg Med Chem Lett. 2016 May 15;26(10):2475-2480. doi: 10.1016/j.bmcl.2016.03.104. Epub 2016 Apr 1. PubMed PMID: 27072905.

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